molecular formula C15H15N3O2S B5929973 N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

Cat. No.: B5929973
M. Wt: 301.4 g/mol
InChI Key: KLUJZOBHKUGJIA-UHFFFAOYSA-N
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Description

“N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene ring, a pyrazolone ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Properties

IUPAC Name

N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-12(15(20)18-17-9)7-14(19)16-8-10-2-3-13-11(6-10)4-5-21-13/h2-6H,7-8H2,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJZOBHKUGJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CC(=O)NCC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Synthesis of the Pyrazolone Ring: This involves the condensation of hydrazine derivatives with diketones.

    Coupling of the Benzothiophene and Pyrazolone Rings: This step often involves nucleophilic substitution reactions.

    Introduction of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazolone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene and pyrazolone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Anti-inflammatory: Potential use as an anti-inflammatory agent.

    Analgesic: Possible applications as a pain reliever.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide” would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-2-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide
  • N-(1-benzothiophen-3-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

Uniqueness

  • Structural Differences : The position of the benzothiophene ring attachment can significantly affect the compound’s biological activity.
  • Functional Groups : Variations in functional groups can lead to differences in reactivity and application.

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